

Validating MTHFD2-IN-4 Target Engagement in Cells: A Comparative Guide

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Compound of Interest

Compound Name: MTHFD2-IN-4

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate the cellular target engagement of **MTHFD2-IN-4**, a tricyclic coumarin-derived inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2). MTHFD2 is a critical enzyme in mitochondrial one-carbon metabolism, highly expressed in cancer cells and embryonic tissues, making it a promising therapeutic target.^{[1][2][3]} This document outlines experimental data for MTHFD2 inhibitors, details key experimental protocols, and offers visualizations to aid in the selection of appropriate validation strategies.

While "**MTHFD2-IN-4**" is a designation for a commercially available MTHFD2 inhibitor, this guide will utilize publicly available data from well-characterized inhibitors of the same tricyclic coumarin class, such as DS44960156 and DS18561882, as representative examples.

Quantitative Comparison of MTHFD2 Inhibitors

The following tables summarize the performance of various MTHFD2 inhibitors across different assays, providing a baseline for evaluating **MTHFD2-IN-4**.

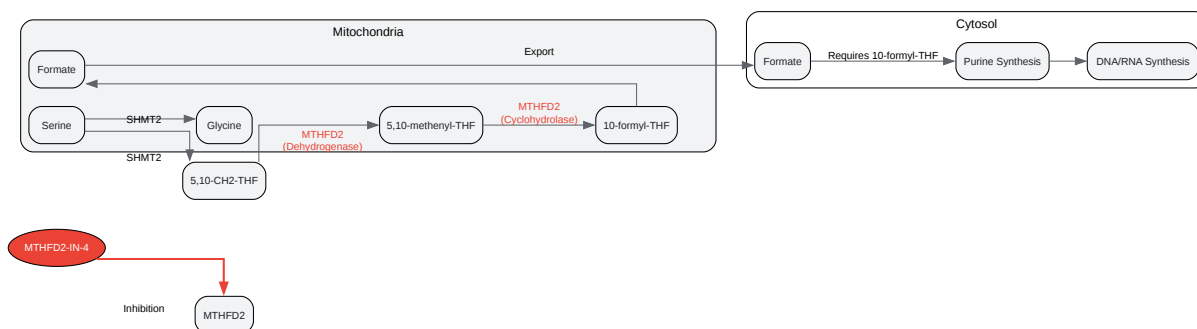
Table 1: Biochemical Potency of MTHFD2 Inhibitors

Inhibitor	Target(s)	IC50	Reference(s)
DS18561882	MTHFD2	6.3 nM	[4]
MTHFD1	570 nM	[4]	
LY345899	MTHFD2	663 nM	[4][5]
MTHFD1	96 nM	[4][5]	
TH9619	MTHFD1/2	47 nM	[4]
DS44960156	MTHFD2	1.6 μ M	[4][5]
MTHFD1	>30 μ M	[4][5]	

Table 2: Cellular Target Engagement Measured by Thermal Shift Assay (CETSA)

Inhibitor	Assay Type	Cell Line	Thermal Shift (ΔT_m in $^{\circ}$ C)	Reference(s)
LY345899	DSF	N/A (Purified Protein)	+10.75	[6]
TH9028	CETSA	HL-60	+6.4	[6]
TH9619	CETSA	HL-60	+5.9	[6]

Signaling Pathways and Experimental Workflows



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MTHFD2's role in one-carbon metabolism.

Experimental Protocols

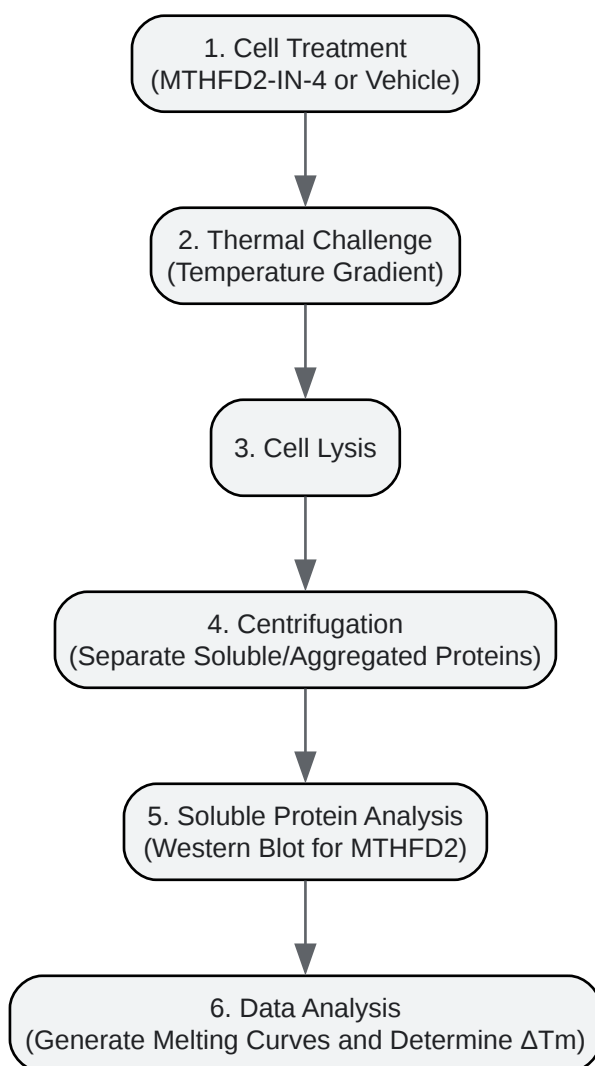
Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.[6]

Protocol:

- Cell Culture and Treatment:
 - Culture cancer cells expressing MTHFD2 (e.g., HL-60, MDA-MB-231) to 70-80% confluency.
 - Harvest and resuspend cells in culture medium to a density of $1-2 \times 10^6$ cells/mL.

- Treat cells with various concentrations of **MTHFD2-IN-4** or vehicle control (e.g., DMSO) and incubate at 37°C for 1-3 hours.
- Thermal Challenge:
 - Aliquot the cell suspension into PCR tubes.
 - Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.[7]
- Cell Lysis and Protein Extraction:
 - Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
 - Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.[7]
- Detection and Analysis:
 - Collect the supernatant (soluble protein fraction).
 - Analyze the amount of soluble MTHFD2 by Western blotting using an anti-MTHFD2 antibody.
 - Quantify band intensities and plot the fraction of soluble MTHFD2 against temperature to generate melting curves.
 - The temperature at which 50% of the protein is denatured is the melting temperature (T_m). The shift in T_m (ΔT_m) between inhibitor-treated and vehicle-treated samples indicates target engagement.[6]



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General workflow for CETSA.

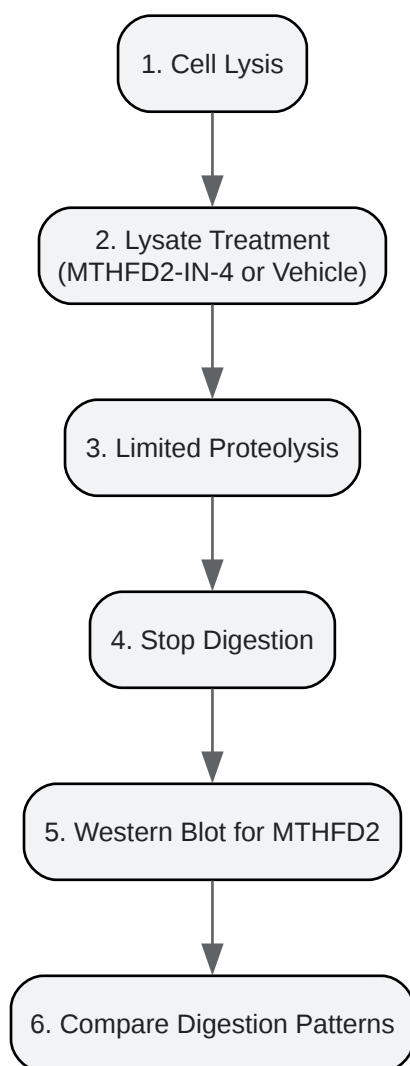
Drug Affinity Responsive Target Stability (DARTS)

DARTS identifies protein targets by exploiting the principle that ligand binding can protect a protein from proteolysis.[7][8]

Protocol:

- Cell Lysis:
 - Harvest cultured cells and lyse them in a buffer without detergents (e.g., M-PER buffer with protease inhibitors).

- Normalize the protein concentration of the lysates.
- Inhibitor Treatment and Protease Digestion:
 - Treat lysate aliquots with **MTHFD2-IN-4** or vehicle control and incubate at room temperature for 1 hour.
 - Add a protease (e.g., pronase or thermolysin) to each aliquot and incubate for a defined period (e.g., 30 minutes).[\[7\]](#)
- Analysis:
 - Stop the digestion by adding SDS-PAGE sample buffer and heating.
 - Analyze the samples by Western blotting using an anti-MTHFD2 antibody.
 - A protected MTHFD2 band in the inhibitor-treated sample compared to the vehicle control indicates target engagement.



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General workflow for the DARTS assay.

Substrate/Product Accumulation Assay using LC-MS

This assay measures the direct enzymatic activity of MTHFD2 in cells by quantifying its substrate or product. Inhibition of MTHFD2 is expected to cause an accumulation of its substrate, 5,10-methylenetetrahydrofolate (5,10-CH₂-THF), and a decrease in its downstream products.

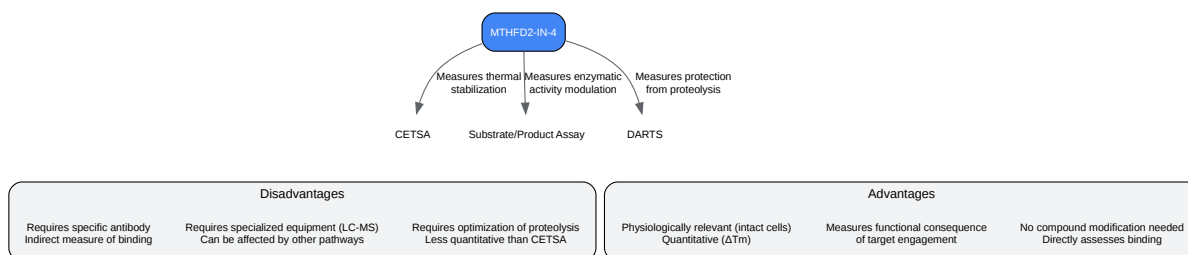
Protocol:

- Cell Culture and Treatment:

- Culture cells and treat with **MTHFD2-IN-4** or vehicle control as described for CETSA.
- Metabolite Extraction:
 - Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).
 - Scrape the cells and collect the cell/solvent mixture.
 - Heat the samples to denature proteins and then centrifuge to remove precipitates.
- Sample Preparation:
 - Dry the supernatant under nitrogen flow.
 - To analyze different folate species, enzymatic treatment to cleave glutamate tails may be necessary.[9]
 - For unstable species like 5,10-CH₂-THF, chemical derivatization can be employed to create a stable product for measurement.[9]
- LC-MS/MS Analysis:
 - Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.
 - Use a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method optimized for the detection and quantification of folate species.[10]
 - Compare the levels of 5,10-CH₂-THF and downstream metabolites between inhibitor-treated and vehicle-treated cells.

Comparison of Target Engagement Validation Methods

The choice of method for validating **MTHFD2-IN-4** target engagement depends on the specific research question and available resources.



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Comparison of target validation methods.

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